2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid
Description
The compound 2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid (CAS: listed in ) is a benzodiazole derivative characterized by a 2,3-dichlorophenyl substituent at the 2-position of the benzodiazole core and an acetic acid moiety linked to the nitrogen at the 1-position. Benzodiazoles (also termed benzimidazoles in some contexts) are heterocyclic aromatic systems with two nitrogen atoms in the fused bicyclic structure.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2,3-dichlorophenyl)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-5-3-4-9(14(10)17)15-18-11-6-1-2-7-12(11)19(15)8-13(20)21/h1-7H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKJEMKESYNBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as 2,3-dichlorobenzoic acid, under acidic conditions to form the benzodiazole ring.
Introduction of the Acetic Acid Moiety: The benzodiazole intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid moiety, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid has been explored for various scientific research applications, including:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its biological activities, such as anti-inflammatory and antimicrobial properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving benzodiazole derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzodiazole/Acetic Acid Derivatives and Related Compounds
Key Comparative Insights:
Core Heterocycle Influence: The target compound’s benzodiazole core distinguishes it from simpler phenylacetic acids (e.g., 2,3-dichlorophenylacetic acid in ) and thiazole derivatives (). Benzodiazoles are known for their rigidity and ability to engage in π-π stacking or hydrogen bonding, which can enhance target selectivity in drug design . Thiazole-based analogs () exhibit a sulfur-containing heterocycle, which may alter electronic properties and metabolic stability compared to nitrogen-rich benzodiazoles.
Substituent Effects: The 2,3-dichlorophenyl group in the target compound contrasts with the 2,6-dichlorophenyl group in diclofenac (). The position of chlorine atoms significantly impacts biological activity; for example, diclofenac’s 2,6-dichloro configuration is critical for cyclooxygenase (COX) inhibition .
Functional Group Modifications :
- The acetic acid moiety in all listed compounds enables salt formation or conjugation, a feature exploited in prodrug design (e.g., esterification for enhanced bioavailability).
Potential Biological Activities: While the target compound lacks explicit bioactivity data in the provided evidence, structurally related benzodiazoles (e.g., etaconazole in ) are used as antifungals, suggesting possible antimicrobial applications.
Research Findings and Implications:
- Synthetic Accessibility : The synthesis of benzodiazole derivatives often involves cyclocondensation of o-phenylenediamines with carboxylic acids or aldehydes, as inferred from methods in and . Modifications at the 2-position (e.g., dichlorophenyl, ethyl, or sulfonyl groups) can be achieved via nucleophilic substitution or cross-coupling reactions.
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., chlorine, sulfonyl) enhance electrophilicity and binding to enzyme active sites.
- Substituent bulkiness (e.g., ethyl in ) may influence steric interactions, affecting potency or selectivity.
Biological Activity
2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid is a synthetic compound characterized by its unique chemical structure, which includes a benzodiazole moiety and a dichlorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C15H10Cl2N2O2
- Molecular Weight : 321.16 g/mol
- CAS Number : 1097801-74-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzodiazole ring can engage with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl moiety enhances the compound's binding affinity due to its electron-withdrawing properties, while the acetic acid group may influence solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. A study demonstrated that benzodiazole derivatives possess significant activity against various bacterial strains, suggesting that this compound may share similar capabilities .
Anticancer Potential
Benzodiazole derivatives have been explored for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
Enzyme Inhibition
Molecular docking studies suggest that this compound may act as an inhibitor for certain enzymes involved in disease processes. For example, its structural similarity to known enzyme inhibitors could imply a potential role as a therapeutic agent in conditions such as cancer or viral infections .
Case Study: Inhibitory Effects on HCV NS5B Polymerase
A recent study evaluated the inhibitory effects of various benzodiazole derivatives on Hepatitis C Virus (HCV) NS5B polymerase. The results indicated that compounds with structural similarities to this compound exhibited promising binding affinities and inhibitory activity against this enzyme .
| Compound | Binding Affinity (Kcal/mol) | IC50 (nM) |
|---|---|---|
| Compound A | -15.42 | 50 |
| Compound B | -16.09 | 30 |
| Test Compound | (TBD) | (TBD) |
In Silico Studies
In silico studies utilizing molecular dynamics simulations have provided insights into the stability and interaction profiles of this compound with target proteins. These studies are crucial for understanding the compound's pharmacokinetics and dynamics in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
